molecular formula C15H22N2O3 B5162374 1-[4-(2-nitrophenoxy)butyl]piperidine

1-[4-(2-nitrophenoxy)butyl]piperidine

Cat. No.: B5162374
M. Wt: 278.35 g/mol
InChI Key: KKZDJIUNVRLCQL-UHFFFAOYSA-N
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Description

1-[4-(2-Nitrophenoxy)butyl]piperidine is a synthetic small molecule featuring a piperidine ring linked to a 2-nitrophenoxy group via a butyl chain. With the molecular formula C16H24N2O4, this compound belongs to the broad and highly significant class of piperidine derivatives. Piperidines are a fundamental scaffold in medicinal and organic chemistry, constituting a core structure in more than twenty classes of pharmaceuticals and numerous alkaloids . The piperidine ring is a six-membered heterocycle containing one nitrogen atom, making it a privileged structure for designing biologically active compounds . Researchers value piperidine derivatives like this compound as critical building blocks, or "synthetic fragments," for constructing potential drugs and exploring new chemical spaces . The presence of the nitroaromatic group and the piperidine moiety in a single molecule makes it a compound of interest for further chemical exploration and functionalization. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature, serving as vasodilators, antipsychotics, neuroleptics, and opioids . Furthermore, substituted piperidines have been investigated for their potential antioxidant and antimicrobial activities . The specific research applications for this compound could include its use as a key intermediate in multi-step organic syntheses, a precursor for the development of novel pharmaceutical candidates, or a model compound for studying structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[4-(2-nitrophenoxy)butyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-17(19)14-8-2-3-9-15(14)20-13-7-6-12-16-10-4-1-5-11-16/h2-3,8-9H,1,4-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZDJIUNVRLCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-nitrophenoxy)butyl]piperidine typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Etherification: The reaction of 2-nitrophenol with a butyl halide to form 2-nitrophenoxybutane.

    Piperidine Introduction: The reaction of 2-nitrophenoxybutane with piperidine under basic conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(2-nitrophenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and butyl alcohol.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2-nitrophenoxy)butyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-nitrophenoxy)butyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and other interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Histamine H₃ Receptor Antagonists: Piperidine vs. Piperazine Derivatives

Piperidine and piperazine derivatives are prominent in histamine H₃ receptor antagonist design. For example, 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines exhibit pA₂ values of 8.43–8.49 at guinea pig jejunal H₃ receptors . Piperazine analogs often show enhanced flexibility and solubility, but piperidine derivatives like 1-[4-(2-nitrophenoxy)butyl]piperidine may offer improved metabolic stability due to reduced ring strain .

Table 1: Key Differences in H₃ Receptor Antagonists

Compound Core Structure Substituent pA₂ (H₃ Receptor) Metabolic Stability
Piperazine-guanidine Piperazine Electron-withdrawing 8.43–8.49 Moderate
This compound Piperidine 2-Nitrophenoxy Not reported Likely higher
Muscarinic M₁ Receptor Allosteric Agonists

AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]piperidine) is a selective M₁ agonist with an EC₅₀ of 5.8 µM . The target compound’s nitro group contrasts with AC-42’s methylphenyl and ketone groups. Nitro substituents may hinder allosteric modulation due to steric bulk or electronic effects, but they could enhance selectivity by reducing off-target interactions. Structural analogs like AC-42 highlight the importance of lipophilic substituents for blood-brain barrier penetration, a property that may be compromised in the nitro-containing compound .

Corrosion Inhibitors: Nitrophenoxy vs. Allylphenoxy Derivatives

1-(4-(2-Allylphenoxy)butyl)piperidinium halides (4a-d) demonstrate 84–95% corrosion inhibition efficiency on carbon steel . The nitro group in this compound may enhance adsorption via stronger dipole interactions with metal surfaces compared to allylphenoxy derivatives. However, the allyl group’s π-electrons in 4a-d improve surface coverage, as evidenced by SEM imaging .

Table 2: Corrosion Inhibition Performance

Compound Substituent Inhibition Efficiency (%) Adsorption Strength
Allylphenoxy-piperidinium Allylphenoxy 84–95 High
This compound Nitrophenoxy Not tested Theoretically higher
Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

Fluoroethoxy-phenethyl piperidines (e.g., compound 9h) inhibit VMAT2 with Ki values of 0.024–0.027 µM . However, nitro groups could enhance oxidative stability, a trade-off between potency and pharmacokinetics .

Q & A

Q. Optimization Strategies :

  • Reagent selection : Use palladium catalysts for nitro-group stability or potassium permanganate for oxidation steps .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity .

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Nitrophenoxy coupling2-Nitrophenol, K₂CO₃, DMF, 80°C, 12h65–75
Piperidine alkylationPiperidine, NaH, THF, RT, 6h70–85

Basic: Which spectroscopic and computational methods are most effective for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and piperidine ring protons (δ 1.5–3.0 ppm) .
    • ¹³C NMR : Confirm carbonyl/nitro group positions (e.g., nitrophenyl carbons at δ 120–150 ppm) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the nitrophenoxy group relative to the piperidine ring .
  • Computational Modeling : Use DFT (Density Functional Theory) to predict electronic properties and optimize molecular geometry .

Q. Table 2: Predicted NMR Shifts for Key Functional Groups

Group¹H NMR (ppm)¹³C NMR (ppm)
Piperidine (C-H)1.5–2.520–50
Nitrophenyl (Ar-H)7.8–8.2120–150
Butyl linker (CH₂)1.2–1.825–35

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies in bioactivity data may arise from variations in assay conditions or structural analogs. Methodological approaches include:

  • Comparative Binding Assays : Use standardized receptor-binding protocols (e.g., radioligand displacement for GPCRs) to validate affinity .
  • Metabolic Stability Tests : Assess hepatic microsomal stability to rule out pharmacokinetic confounding factors .
  • Structural Analog Analysis : Compare activity with derivatives (e.g., 1-[3-(2-methoxy-4-nitrophenoxy)propyl]piperidine) to isolate substituent effects .

Key Consideration : Ensure purity (>95% by HPLC) to exclude contaminants influencing results .

Advanced: What strategies are effective for elucidating interactions with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., serotonin receptors) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for specificity analysis .
  • In Vitro Functional Assays : Measure cAMP accumulation or calcium flux in cell lines expressing target receptors .

Case Study : A structurally similar compound, 4-chloro-1-(2-chloro-6-nitrophenyl)piperidine, showed NMDA receptor antagonism via patch-clamp electrophysiology, suggesting analogous targets for this compound .

Advanced: How can factorial design optimize the compound’s synthetic yield and purity?

Answer:
Apply Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Temperature, catalyst loading, solvent ratio.
  • Response Variables : Yield, purity (HPLC area%).

Q. Example 2³ Factorial Design :

RunTemp (°C)Catalyst (mol%)Solvent (DMF:H₂O)Yield (%)
18059:172
210059:168
380109:185

Analysis : Higher catalyst loading (10 mol%) at 80°C maximizes yield, while elevated temperatures reduce nitro-group stability .

Basic: What are the key physicochemical properties influencing this compound’s research utility?

Answer:

  • LogP : Predicted ~2.5 (moderate lipophilicity) supports blood-brain barrier penetration .
  • Solubility : Poor aqueous solubility (use DMSO for in vitro studies; <1 mg/mL in water) .
  • Stability : Nitro groups may degrade under UV light; store in amber vials at -20°C .

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